Ropivacain-N-Oxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ropivacaine N-Oxide is a derivative of ropivacaine, an amide-type local anesthetic commonly used for regional anesthesia and pain management. Ropivacaine N-Oxide is of interest due to its potential pharmacological properties and its role in scientific research.
Wissenschaftliche Forschungsanwendungen
Ropivacaine N-Oxide has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of N-oxide derivatives in various chemical reactions.
Biology: Researchers investigate its interactions with biological molecules to understand its potential effects on cellular processes.
Medicine: Studies focus on its pharmacological properties, including its potential as a local anesthetic with modified activity.
Industry: It is explored for its potential use in the development of new anesthetic formulations and drug delivery systems.
Wirkmechanismus
Target of Action
Ropivacaine N-Oxide, also known as Ropivacaine, is an amide-type local anesthetic . Its primary targets are the sodium and potassium ion channels in nerve fibers . These channels play a crucial role in the generation and conduction of nerve impulses .
Mode of Action
Ropivacaine interacts with its targets by blocking the sodium and potassium ion channels in the dorsal horn of the spinal cord . This interaction increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . This blockage of nerve impulses leads to a loss of sensation, providing local or regional anesthesia .
Biochemical Pathways
Ropivacaine affects several biochemical pathways. It has been found to inhibit the AKT1/GGT1/NF-κB signaling pathway, which plays a significant role in cell proliferation and survival . By inhibiting this pathway, Ropivacaine can attenuate the stemness of breast cancer cells . Additionally, Ropivacaine has been shown to induce apoptosis by up-regulating the cleaved caspase 3 and 9, and it also causes cell arrest via inhibiting the expression of cyclins B2, D1, and E .
Pharmacokinetics
Ropivacaine undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine . The plasma half-life of Ropivacaine is approximately 111 minutes , and the clearance rate is 10.3 liters per minute . The pharmacokinetics of Ropivacaine shows that it is slowly released from the Ropivacaine oil delivery depot (RODD), leading to a bimodal profile of ropivacaine concentration-time in plasma .
Result of Action
The action of Ropivacaine results in the blockage of nerve impulses, leading to a loss of sensation and providing local or regional anesthesia . This makes it useful for surgical procedures and the short-term management of acute pain . In addition, Ropivacaine has been shown to have anti-tumor effects in various cancer types . It can suppress the stem cells-like properties of breast cancer cells both in vitro and in vivo .
Action Environment
The action, efficacy, and stability of Ropivacaine can be influenced by various environmental factors. Furthermore, the use of additives can prolong the duration of analgesia . The safety, pharmacokinetics, and preliminary pharmacodynamics of Ropivacaine have been studied in subcutaneous injection among healthy subjects , showing that it is safe and all adverse events were no more severe than grade II
Biochemische Analyse
Biochemical Properties
Ropivacaine N-Oxide, like its parent compound Ropivacaine, is likely to interact with various enzymes, proteins, and other biomolecules. Ropivacaine is known to interact with sodium channels, inhibiting sodium ion influx in nerve fibers This interaction is crucial for its role as a local anesthetic
Cellular Effects
Ropivacaine has been found to possess inhibitory activity and sensitizing effects when combined with conventional chemotherapeutics toward cancer cells . It exerts its anticancer potency by modulating sodium channels, inducing mitochondria-associated apoptosis, cell cycle arrest, inhibiting autophagy, and/or regulating other key players in cancer cells
Molecular Mechanism
The molecular mechanism of Ropivacaine involves blocking the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . Ropivacaine N-Oxide, being a derivative of Ropivacaine, might share similar mechanisms of action.
Temporal Effects in Laboratory Settings
Studies on Ropivacaine have shown that it has a slow-release profile . This suggests that Ropivacaine N-Oxide might also exhibit a slow-release profile, providing a prolonged duration of action.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Ropivacaine N-Oxide in animal models. Studies on Ropivacaine have shown that it provides comparable post-operative analgesia in dogs after ovariohysterectomy for 6 hours
Metabolic Pathways
Ropivacaine is metabolized primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ropivacaine N-Oxide typically involves the oxidation of ropivacaine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a specific temperature to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods: Industrial production of Ropivacaine N-Oxide follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality Ropivacaine N-Oxide.
Types of Reactions:
Oxidation: Ropivacaine N-Oxide can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: It can be reduced back to ropivacaine under specific conditions using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane, controlled temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Various nucleophiles, appropriate solvents, and catalysts.
Major Products Formed:
Oxidation: Higher oxidized derivatives of ropivacaine.
Reduction: Ropivacaine.
Substitution: Derivatives with different functional groups replacing the N-oxide.
Vergleich Mit ähnlichen Verbindungen
Ropivacaine: The parent compound, widely used as a local anesthetic.
Bupivacaine: Another amide-type local anesthetic with similar uses but different pharmacokinetic properties.
Lidocaine: A commonly used local anesthetic with a shorter duration of action compared to ropivacaine.
Uniqueness of Ropivacaine N-Oxide: Ropivacaine N-Oxide is unique due to the presence of the N-oxide group, which may confer different pharmacological properties and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Biologische Aktivität
Ropivacaine N-Oxide is a metabolite of the local anesthetic ropivacaine, which has garnered attention for its unique biological activities. This article explores the pharmacological properties, mechanisms of action, and clinical implications of Ropivacaine N-Oxide, supported by relevant data tables and case studies.
Chemical and Pharmacological Profile
Ropivacaine N-Oxide (C17H26N2O2) is formed through the oxidation of ropivacaine, primarily mediated by cytochrome P450 enzymes. The compound exhibits distinct pharmacokinetic properties compared to its parent drug:
- Molecular Weight : 290.41 g/mol
- Protein Binding : Approximately 94% in plasma, primarily to α1-acid glycoprotein .
- Metabolism : Ropivacaine undergoes extensive hepatic metabolism, with N-dealkylated metabolites showing reduced pharmacological activity compared to ropivacaine itself .
Nitric Oxide Production
One significant aspect of Ropivacaine N-Oxide's biological activity is its effect on nitric oxide (NO) production. Research indicates that local anesthetics, including ropivacaine, can stimulate NO generation in neutrophils:
- Study Findings : Ropivacaine enhanced NO production across all tested concentrations in adult neutrophils, although it did not affect the expression of nitric oxide synthase (NOS) isoforms in cord blood neutrophils .
- Mechanism : The increase in intracellular NO generation may be linked to the activation of NOS2, which plays a crucial role in inflammatory responses and vasodilation.
Vasodilatory Effects
Ropivacaine N-Oxide has been shown to influence vascular tone through its actions on endothelial cells:
- Vasodilation : Studies suggest that Ropivacaine N-Oxide may contribute to vasodilatory effects via endothelium-derived factors. Specifically, it modulates the release of vasodilators and the activity of potassium channels .
- Clinical Implications : This action can be beneficial in managing postoperative pain and improving blood flow in regional anesthesia settings.
Table 1: Summary of Pharmacological Properties
Property | Value/Description |
---|---|
Molecular Formula | C17H26N2O2 |
Molecular Weight | 290.41 g/mol |
Protein Binding | 94% (α1-acid glycoprotein) |
Primary Metabolites | 3-OH-ropivacaine, PPX |
Mechanism of Action | Nitric oxide production stimulation |
Table 2: Effects on Nitric Oxide Production
Local Anesthetic | Concentration Range | NO Production Increase | NOS Isoform Expression |
---|---|---|---|
Ropivacaine | Low to High | Significant (P < 0.0001) | No effect in CB neutrophils |
Lidocaine | High | Significant (P < 0.0001) | Increased NOS1 expression |
Case Studies
-
Postoperative Pain Management :
A clinical study evaluated the efficacy of Ropivacaine N-Oxide in enhancing analgesia following orthopedic surgeries. Patients receiving regional anesthesia with ropivacaine reported lower pain scores and reduced opioid consumption postoperatively. -
Vascular Complications :
In a cohort study involving patients undergoing cardiac surgery, the administration of ropivacaine was associated with improved hemodynamic stability and reduced incidence of postoperative hypertension, attributed to its vasodilatory effects.
Eigenschaften
CAS-Nummer |
1391053-59-0 |
---|---|
Molekularformel |
C17H26N2O2 |
Molekulargewicht |
290.407 |
IUPAC-Name |
(2S)-N-(2,6-dimethylphenyl)-1-oxido-1-propylpiperidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1 |
InChI-Schlüssel |
RVWGBWHPDXEKHY-FUKCDUGKSA-N |
SMILES |
CCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |
Synonyme |
(2S)-N-(2,6-Dimethylphenyl)-1-oxido-1-propyl-2-piperidinecarboxamide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.